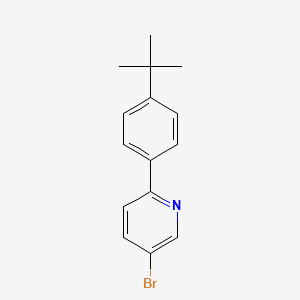

5-Bromo-2-(4-(tert-butyl)phenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16BrN |

|---|---|

Molecular Weight |

290.20 g/mol |

IUPAC Name |

5-bromo-2-(4-tert-butylphenyl)pyridine |

InChI |

InChI=1S/C15H16BrN/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(16)10-17-14/h4-10H,1-3H3 |

InChI Key |

WSWFGRYOSGIIQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Chemical Profile of 5 Bromo 2 4 Tert Butyl Phenyl Pyridine

This section details the fundamental chemical identity of the subject compound.

| Property | Data |

| IUPAC Name | 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine |

| Molecular Formula | C₁₅H₁₆BrN |

| Molecular Weight | 290.20 g/mol |

| CAS Number | 1095313-91-8 |

| Structure | A pyridine (B92270) ring substituted at the 5-position with a bromine atom and at the 2-position with a 4-(tert-butyl)phenyl group. |

Reactivity and Mechanistic Investigations of 5 Bromo 2 4 Tert Butyl Phenyl Pyridine

Chemical Transformations Involving the Bromine Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that serves as a handle for numerous synthetic modifications. Its reactivity is central to the derivatization of the molecule.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for aryl halides, particularly those on electron-deficient aromatic systems like pyridine. libretexts.org The generally accepted mechanism involves a two-step addition-elimination process where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the halide leaving group restores the aromaticity. libretexts.org However, recent studies on highly electron-deficient heterocycles have also provided evidence for a concerted mechanism where bond formation and bond breaking occur in a single step. organic-chemistry.orgnih.gov

For 5-bromopyridine derivatives, the electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack, making the C-Br bond susceptible to displacement by various nucleophiles. While specific studies on 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine are not prevalent, the reactivity can be inferred from analogous systems. For instance, studies on 5-bromo-1,2,3-triazines, another class of electron-deficient heterocycles, show that they undergo SNAr reactions with phenols to form aryloxy derivatives. organic-chemistry.orgnih.gov This suggests that this compound could similarly react with nucleophiles such as alkoxides, thiolates, and amines under suitable conditions, typically involving a base in an aprotic solvent.

The bromine moiety is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions have significantly expanded the synthetic utility of aryl halides.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds by coupling an organohalide with an organoboron compound. nih.gov 5-Bromopyridine derivatives are effective substrates for Suzuki reactions. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) in a dioxane/water solvent system. nih.gov Similarly, catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have proven effective for coupling 5-bromoindazoles with heteroaryl boronic acids. nih.gov These precedents strongly suggest that this compound can be readily coupled with a wide array of aryl, heteroaryl, alkyl, and alkenyl boronic acids or esters to generate complex biaryl structures. nih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.org This palladium-catalyzed reaction couples aryl halides with primary or secondary amines. wikipedia.orglibretexts.org The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands has been crucial for achieving high efficiency and broad substrate scope, allowing for the coupling of even less reactive aryl chlorides and a wide variety of amines. wikipedia.orgacsgcipr.org Given the reactivity of the C-Br bond, this compound is an excellent candidate for this transformation, enabling the synthesis of a diverse range of arylated amine derivatives. The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions based on related 5-bromopyridine systems.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 | Moderate to Good | nih.gov |

| Suzuki-Miyaura | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |

| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(MeCN)₂Cl₂ + dppf-CF₃ | Ag₂CO₃ | EtCN / 5% H₂O | 100 | 72 | uzh.ch |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) or Pd(II) + Phosphine Ligand | Strong, non-nucleophilic base (e.g., NaOtBu) | Toluene, Dioxane | Room Temp to Reflux | Generally High | wikipedia.orgacsgcipr.org |

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) on an aromatic ring guides deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. wikipedia.orgorganic-chemistry.org The pyridine nitrogen atom, with its Lewis basic lone pair, is an effective DMG. uwindsor.ca It can coordinate to the lithium cation of the organolithium base, thereby increasing the kinetic acidity of the nearby C-H protons and directing deprotonation to an ortho position. baranlab.org

In the case of 2-substituted pyridines like this compound, the pyridine nitrogen can direct metalation to the C-3 position. clockss.org However, nucleophilic addition of the organolithium reagent to the C=N bond can be a competing reaction. To circumvent this, sterically hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org

Alternatively, some studies have shown that lithiation of 2-halopyridines can occur regioselectively at the C-6 position, even in the presence of an ortho-directing group. This is facilitated by the formation of specific lithium aggregates near the pyridine nitrogen that favor deprotonation at the sterically accessible C-6 position. researchgate.net The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, disulfides) to introduce a new substituent with high regiocontrol. Therefore, DoM strategies offer a complementary approach to functionalizing the pyridine ring of the title compound at positions other than the bromine-bearing carbon.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a site of Lewis basicity and nucleophilicity, enabling reactions such as coordination to metal centers and oxidation.

The nitrogen atom of the pyridine ring readily coordinates to a wide variety of metal centers, making 2-arylpyridine derivatives valuable ligands in coordination chemistry and catalysis. rsc.orghud.ac.uk The resulting complexes often exhibit interesting photophysical, electrochemical, or catalytic properties. For instance, 2-phenylpyridine (B120327) derivatives are classic cyclometalating ligands for heavy metals like iridium(III) and ruthenium(II), forming highly luminescent complexes used in organic light-emitting diodes (OLEDs).

Complexes of zinc(II) and cobalt(II) have been synthesized with ortho-substituted pyridine ligands, typically forming tetrahedral geometries where two ligand molecules and two anions (e.g., thiocyanate) coordinate to the metal center. rsc.org Furthermore, ruthenium(II) complexes with ligands containing 4,4′-di-tert-butyl-2,2′-bipyridine and other substituted pyridyl moieties have been extensively studied for their photophysical properties and potential in supramolecular chemistry. rsc.org The steric bulk of the tert-butyl group on the phenyl ring of this compound can influence the stability, solubility, and solid-state packing of its metal complexes.

The pyridine nitrogen can be oxidized to a pyridine N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.org The choice of oxidant can be critical, with stronger reagents like peroxytrifluoroacetic acid sometimes required for electron-deficient pyridines. chemicalforums.com The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond can act as an electron-donating group through resonance, influencing the electron density of the ring.

Pyridine N-oxides can undergo various subsequent reactions, including deoxygenation and rearrangement. arkat-usa.org A well-known transformation is the Boekelheide reaction, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that occurs when an α-picoline N-oxide (a pyridine N-oxide with a methyl group at the 2-position) is treated with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA). wikipedia.org This reaction results in the formation of a 2-(hydroxymethyl)pyridine derivative after hydrolysis. wikipedia.org Since this compound lacks an α-alkyl group, it cannot undergo a classic Boekelheide rearrangement. However, other rearrangements of N-oxides are known, such as thermal or photochemical reactions that can involve N–O bond fission and lead to the formation of substituted 2-pyridones. rsc.org Additionally, the N-oxide functionality can direct C-H activation at the 2-position for arylation reactions, providing an alternative route to 2-arylpyridine synthesis. berkeley.edu

Reactivity of the Phenyl Substituent and tert-Butyl Group

The reactivity of this compound is largely dictated by the interplay of its constituent functional groups. The electron-deficient, brominated pyridine ring and the electron-rich, substituted phenyl ring exhibit distinct chemical behaviors. The following sections detail the reactivity of the phenyl portion of the molecule, with a particular focus on the directing and rate-influencing effects of the tert-butyl group.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org In the case of this compound, the phenyl ring is the primary site for such reactions, as the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org

The tert-butyl group attached to the phenyl ring is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In this molecule, the para-position of the phenyl ring is already substituted with the pyridyl group. Consequently, electrophilic attack is directed primarily to the two equivalent ortho positions (C-3' and C-5').

Common electrophilic aromatic substitution reactions that would be expected to occur on the phenyl ring include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a strong Lewis acid introduces an alkyl or acyl group, respectively.

The general mechanism for these reactions involves two primary steps: the initial attack of the electrophile by the π-electron system of the phenyl ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

Steric and Electronic Effects of the tert-Butyl Group on Reactivity

The tert-butyl group exerts a profound influence on both the rate and regioselectivity of electrophilic aromatic substitution reactions through a combination of electronic and steric effects.

Electronic Effects: The tert-butyl group is electron-donating, which activates the aromatic ring and stabilizes the cationic intermediate formed during substitution. This electron donation occurs through two main mechanisms:

Inductive Effect (+I): The sp³-hybridized carbon atoms of the alkyl group are less electronegative than the sp²-hybridized carbons of the aromatic ring, leading to a net donation of electron density through the sigma bond framework. stackexchange.com

Hyperconjugation: This involves the delocalization of electrons from the C-C or C-H sigma bonds of the tert-butyl group into the π-system of the ring, further increasing its electron density and nucleophilicity. stackexchange.com

| Starting Material | Relative Rate of Nitration (vs. Benzene) | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|---|

| Toluene (-CH₃) | 25 | 58.5 | 4.5 | 37 |

| t-Butylbenzene (-C(CH₃)₃) | 16 | 12 | 8.5 | 79.5 |

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

Understanding the precise pathways of chemical transformations involving this compound requires detailed mechanistic studies. These investigations often employ a combination of kinetic experiments to measure reaction rates and computational modeling to map energy landscapes and identify transient species.

Kinetic Studies of Key Transformation Pathways

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how factors like concentration, temperature, and catalyst affect the transformation pathway. While specific kinetic data for this compound is not widely published, analysis of related systems provides valuable insights.

For instance, flash photolysis techniques have been used to measure the rate constants for reactions between sterically hindered and unhindered pyridine derivatives with transient electrophiles like carbocations. kpi.ua Such studies reveal the quantitative impact of substituents on reactivity. An electron-donating group like tert-butyl in the 4-position of a pyridine ring can increase the electron density on the nitrogen atom, leading to a slightly higher reaction rate compared to unsubstituted pyridine. kpi.ua Conversely, bulky groups placed at the positions ortho to the nitrogen (the 2- and 6-positions) drastically reduce reactivity due to steric hindrance. kpi.ua

| Pyridine Derivative | Rate Constant (k₂) [L mol⁻¹ s⁻¹] | Dominant Effect |

|---|---|---|

| 2,6-Di-tert-butylpyridine | 3.4 x 10⁴ | Steric Hindrance |

| 2,6-Dimethylpyridine | 1.1 x 10⁶ | Steric Hindrance |

| Pyridine | 2.8 x 10⁷ | Baseline |

| 4-tert-Butylpyridine | 3.2 x 10⁷ | Inductive Effect (+I) |

These data illustrate that while the tert-butyl group on the distal phenyl ring of this compound primarily influences electrophilic substitution, any reactions involving the pyridine nitrogen would be subtly influenced by its electronic effects transmitted through the conjugated system.

Identification of Intermediates and Transition States

The complete description of a reaction mechanism includes the characterization of all intermediates and transition states along the reaction coordinate. Due to their fleeting nature, these species are often studied through a combination of advanced computational and experimental methods.

Computational Approaches: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of a reaction. rsc.orgrsc.org These methods can compute the relative energies of reactants, intermediates, transition states, and products. For reactions involving substituted bipyridyl compounds, DFT has been successfully used to:

Identify the rate-determining step of a catalytic cycle by comparing the activation energies of key steps like oxidative addition, C-H activation, or reductive elimination. rsc.org

Predict the structures of transient intermediates, including organometallic complexes. nih.gov

Explain observed selectivity by comparing the energy barriers for competing reaction pathways. rsc.orgnih.gov

Experimental Approaches: The direct detection of reactive intermediates is a significant challenge that can be addressed with modern analytical techniques.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and detect charged intermediates directly from a reacting solution. nih.gov In cases where key intermediates are neutral, a "charge-tagging" strategy can be employed on the ligand or substrate to render the species detectable by MS. nih.gov

Spectroscopy: In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be used to monitor the progress of a reaction and, in some cases, identify and characterize intermediates that accumulate to detectable concentrations.

Through the synergy of these computational and experimental techniques, a detailed, step-by-step picture of reaction mechanisms involving complex molecules like this compound can be constructed.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

HRMS can measure the mass of a molecule with very high precision. This allows for the determination of its elemental formula, as the exact mass is unique to a specific combination of atoms. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly equal abundance, resulting in two peaks (M+ and M+2) of similar intensity.

Table 3: Molecular Formula and Exact Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆BrN |

| Exact Mass (for ⁷⁹Br) | 289.0466 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion and then inducing its fragmentation to observe the resulting product ions. unt.edu This technique is used to study the fragmentation pathways of a molecule, which can provide valuable structural information. For 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine, a primary fragmentation pathway would likely involve the tert-butyl group. The molecular ion would be expected to lose a methyl radical (•CH₃, 15 u) to form a highly stable tertiary benzylic carbocation, which would be a prominent peak in the spectrum. researchgate.net Further fragmentation could involve cleavage of the bond between the two aromatic rings.

Table 4: Plausible MS/MS Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 289/291 | 274/276 | •CH₃ | [M - CH₃]⁺ |

| 289/291 | 155 | C₉H₁₂N | [Br-Phenyl]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its structural features. These include:

C-H stretching : Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

C=C and C=N stretching : Vibrations from the aromatic pyridine (B92270) and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

C-Br stretching : The carbon-bromine bond vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Bending vibrations : Characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can help confirm the substitution patterns on the aromatic rings.

These vibrational modes serve as a molecular fingerprint, allowing for confirmation of the presence of the key functional groups within the target compound. researchgate.net

Table 5: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C/C=N Stretch | 1400 - 1610 |

| C-H Bending (out-of-plane) | 700 - 900 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum reveals characteristic absorptions corresponding to its aromatic and aliphatic components.

The spectrum is typically recorded on a neat solid sample using a KBr pellet or as a thin film. rsc.org Key vibrational bands are expected for C-H stretching from the tert-butyl group and the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and the C-Br stretching mode. The C-H stretching vibrations of the tert-butyl group are typically observed in the 2960-2870 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the aromatic ring skeletal vibrations. rsc.org The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 750 and 550 cm⁻¹. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2960 | C-H Asymmetric Stretch | tert-butyl |

| ~2870 | C-H Symmetric Stretch | tert-butyl |

| ~1590 | C=C / C=N Stretch | Phenyl / Pyridine Ring |

| ~1460 | C-H Bend | tert-butyl |

| ~1430 | C=C / C=N Stretch | Phenyl / Pyridine Ring |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on vibrational, rotational, and other low-frequency modes. While strong IR bands are associated with vibrations involving a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic rings and the C-C skeletal framework, which often produce weak signals in IR spectra. Non-resonant Raman studies, typically using a laser excitation wavelength of 532 nm, can be employed. stanford.edu The spectrum is expected to show strong bands for the symmetric "breathing" modes of the phenyl and pyridine rings, as well as characteristic vibrations of the tert-butyl group. mpg.de

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Moiety |

|---|---|---|

| ~1605 | C=C Aromatic Stretch | Phenyl / Pyridine |

| ~1300 | C-H Deformation | tert-butyl |

| ~1080 | C-H In-plane Bend | Aromatic Rings |

| ~1005 | Ring Breathing Mode | Phenyl Ring |

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within conjugated systems. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727) over a range of 200–400 nm, is characterized by absorption bands arising from π → π* and n → π* transitions. core.ac.uk

The conjugated system formed by the interconnected phenyl and pyridine rings gives rise to intense π → π* transitions. researchgate.net The presence of the lone pair of electrons on the nitrogen atom of the pyridine ring allows for n → π* transitions, which are typically of lower intensity. These transitions are sensitive to the solvent environment. The absorption maxima (λmax) provide information about the extent of conjugation and the electronic nature of the aromatic system. The electronic transitions can be correlated with excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za

Table 3: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~260-290 | π → π* | Phenyl-Pyridine Conjugated System |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and purification of non-volatile organic compounds. For this compound, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a gradient of acetonitrile (B52724) and water).

The compound is separated from impurities and starting materials based on its differential partitioning between the two phases. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. rsc.org

Table 4: Representative HPLC Parameters for Analysis

| Parameter | Value / Description |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. It is well-suited for the analysis of thermally stable and volatile compounds like this compound.

In GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., HP-5-ms). nih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. nih.gov The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that allows for structural confirmation. For this compound, characteristic fragments would include the loss of a methyl group (M-15) to form a stable tertiary carbocation, and peaks corresponding to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). researchgate.net

Table 5: Expected GC-MS Fragmentation Data

| m/z Value | Ion Fragment | Interpretation |

|---|---|---|

| 291 / 289 | [C₁₅H₁₆BrN]⁺ | Molecular Ion (M⁺) |

| 276 / 274 | [M - CH₃]⁺ | Loss of a methyl group from tert-butyl |

| 234 / 232 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| 154 | [C₁₀H₈N]⁺ | Phenylpyridine fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise information on the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would elucidate the nature of intermolecular interactions, such as halogen bonding, π-stacking, and van der Waals forces, which govern the crystal packing.

A hypothetical crystallographic study would involve growing a single crystal of this compound of suitable size and quality. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal would be collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be derived.

The expected data from such an analysis would be presented in a crystallographic information file (CIF) and would include the parameters shown in the hypothetical data tables below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₅H₁₆BrN |

| Formula weight | 290.20 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Density (calculated) | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value x Value x Value mm³ |

| Theta range for data collection | Value to Value° |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta | Value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br | Value |

| C-N (pyridine) | Value |

| C-C (inter-ring) | Value |

| C-C-C (tert-butyl) | Value |

| N-C-C (pyridine) | Value |

| C-C-Br | Value |

The analysis of the crystal structure would likely reveal the dihedral angle between the pyridine and phenyl rings, providing insight into the degree of planarity of the molecule. The bulky tert-butyl group would be expected to influence the crystal packing, potentially preventing close co-facial π-π stacking interactions. Instead, intermolecular interactions might be dominated by C-H···π interactions, bromine-involved halogen bonding, or other weaker contacts. The elucidation of the precise solid-state architecture remains dependent on future experimental crystallographic studies.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 4 Tert Butyl Phenyl Pyridine

Electronic Structure Theory and Frontier Molecular Orbital (FMO) Analysis

Electronic structure theory is fundamental to understanding the distribution of electrons within a molecule. A key component of this is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net

The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for gauging molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine, theoretical calculations would likely show that the HOMO is predominantly localized on the electron-rich 4-(tert-butyl)phenyl group, which acts as the electron-donating moiety. Conversely, the LUMO is expected to be distributed over the electron-withdrawing 5-bromopyridine ring. This separation of the frontier orbitals is characteristic of a molecule with potential for intramolecular charge transfer upon electronic excitation.

Interactive Table 1: Representative Frontier Molecular Orbital Properties This table presents plausible FMO data for this compound, as would be predicted by DFT calculations, for illustrative purposes.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.25 | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -1.80 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.45 | Energy difference between HOMO and LUMO, related to molecular stability. |

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. mdpi.com By employing functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p), researchers can accurately predict molecular geometries and energies. mdpi.comresearchgate.net

Interactive Table 2: Predicted Ground State Geometrical Parameters This table shows representative geometrical parameters for this compound, predicted from a typical DFT/B3LYP calculation.

| Parameter | Type | Predicted Value |

| C-C (Pyridine-Phenyl) | Bond Length | 1.48 Å |

| C-Br | Bond Length | 1.91 Å |

| C-N (Pyridine) | Bond Length | 1.34 Å |

| C-N-C (Pyridine) | Bond Angle | 117.0° |

| C-C-Br (Pyridine) | Bond Angle | 119.5° |

| Phenyl-Pyridine | Dihedral Angle | 35.0° |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. nih.govyoutube.com It is widely applied to predict electronic absorption and emission spectra, and to understand the nature of electronic transitions, such as charge transfer. osti.gov

TDDFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. dtu.dk The intensity of these transitions is governed by the oscillator strength (f), which is also a calculable quantity. youtube.com For this compound, the lowest energy absorption band is expected to arise from a π → π* transition, primarily involving the HOMO-to-LUMO excitation. By optimizing the geometry of the first excited state, TDDFT can also be used to predict the emission wavelength, providing a complete picture of the molecule's photophysical properties.

By analyzing the molecular orbitals involved in an electronic transition, TDDFT provides insight into its character. For this compound, the HOMO is localized on the tert-butylphenyl group and the LUMO on the bromopyridine moiety. Therefore, the HOMO → LUMO transition, which typically dominates the lowest energy absorption, can be characterized as an Intramolecular Charge Transfer (ICT) event. This ICT character is significant for applications in organic electronics and sensors, where light absorption leads to a directed movement of charge.

Interactive Table 3: Predicted Electronic Transitions using TDDFT This table provides a hypothetical TDDFT output for the most significant electronic transitions in this compound.

| Transition | Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Character |

| S0 → S1 | 310 nm | 4.00 | 0.45 | HOMO → LUMO (95%) | π → π, ICT |

| S0 → S2 | 275 nm | 4.51 | 0.12 | HOMO-1 → LUMO (88%) | π → π |

| S0 → S3 | 240 nm | 5.17 | 0.30 | HOMO → LUMO+1 (90%) | π → π*, ICT |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on conformational flexibility and non-covalent intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape. The primary degree of freedom is the rotation around the single bond connecting the phenyl and pyridine (B92270) rings. MD simulations can map the potential energy surface as a function of this dihedral angle, revealing the energy barriers between different rotational conformers and identifying the most stable conformations. bashgmu.ru

Furthermore, MD simulations can model the behavior of the molecule in a condensed phase, such as in a solution or an amorphous solid. This allows for the study of intermolecular interactions, like π-π stacking between the aromatic rings of adjacent molecules or interactions with solvent molecules. Understanding these interactions is crucial for predicting crystal packing, solubility, and bulk material properties.

Interactive Table 4: Conformational Energy Profile This table illustrates a simplified potential energy profile for the rotation around the phenyl-pyridine bond in this compound.

| Dihedral Angle | Relative Energy (kcal/mol) | Conformation |

| 0° | 3.5 | Eclipsed (Planar) - Sterically Hindered |

| 35° | 0.0 | Twisted - Global Minimum |

| 90° | 1.8 | Perpendicular - Rotational Barrier |

| 180° | 3.8 | Eclipsed (Planar) - Sterically Hindered |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. nih.gov By developing a mathematical model based on a set of known compounds, QSPR can predict properties for new, untested molecules. nih.gov

To build a QSPR model relevant to this compound, one would first calculate a series of molecular descriptors for this compound and a library of structurally related molecules. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. A statistical method, such as multiple linear regression or machine learning, is then used to create a model that links these descriptors to a specific property (e.g., solubility, boiling point, or biological activity). This model can then be used to rapidly screen virtual libraries of similar compounds to identify candidates with desired properties, accelerating the discovery process.

Interactive Table 5: Selected Molecular Descriptors for QSPR Modeling This table lists key molecular descriptors for this compound that would be used in a QSPR study.

| Descriptor | Abbreviation | Predicted Value | Description |

| Logarithm of Partition Coefficient | LogP | 5.1 | Measures lipophilicity. |

| Molar Refractivity | MR | 81.5 cm³/mol | Relates to molecular volume and polarizability. |

| Dipole Moment | µ | 2.1 D | Measures the polarity of the molecule. |

| Polar Surface Area | PSA | 12.9 Ų | Relates to transport properties. |

| HOMO Energy | EHOMO | -6.25 eV | Electronic descriptor for reactivity. |

Reaction Pathway Analysis and Mechanistic Hypothesis Validation through Computational Methods

Detailed computational studies involving reaction pathway analysis and mechanistic hypothesis validation specifically for the compound This compound are not extensively available in the public domain based on current literature searches. This section, therefore, outlines the theoretical framework and computational methodologies that are typically employed to investigate the reaction mechanisms of similar pyridine derivatives. The synthesis of This compound likely proceeds through well-established cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. Computational chemistry provides powerful tools to elucidate the intricate details of these reaction mechanisms.

Hypothetical Reaction Pathways for Synthesis:

The formation of the C-C bond between the pyridine and phenyl rings is a key step in the synthesis of This compound . Density Functional Theory (DFT) is a common computational method used to model the reaction pathways of such transformations. A plausible synthetic route is the Suzuki-Miyaura cross-coupling reaction between 5-bromopyridine and (4-(tert-butyl)phenyl)boronic acid .

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Transmetalation: In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex. The presence of a base is crucial for this step, and computational studies can model the role of different bases in facilitating this transfer.

Reductive Elimination: The final step involves the formation of the C-C bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.

DFT calculations can be employed to determine the geometries and energies of the reactants, transition states, and products for each step of this catalytic cycle. This allows for the construction of a detailed potential energy surface for the reaction, providing insights into the reaction kinetics and thermodynamics.

Mechanistic Hypothesis Validation:

Computational methods are invaluable for validating or refuting proposed reaction mechanisms. For instance, in the context of the Suzuki-Miyaura coupling, different ligands on the palladium catalyst can influence the reaction efficiency. DFT calculations can model the effect of various phosphine (B1218219) ligands on the stability of the intermediates and the height of the activation energy barriers, thereby explaining experimentally observed trends in catalytic activity.

Similarly, for a Stille coupling reaction, which would involve an organotin reagent instead of a boronic acid, computational studies can elucidate the mechanism of the transmetalation step, which is often a key factor in the success of the reaction.

While specific data tables for This compound are not available, the following table illustrates the type of data that would be generated from a computational study of a hypothetical Suzuki-Miyaura reaction for its synthesis.

Table 1: Hypothetical Calculated Activation Energies for the Suzuki-Miyaura Synthesis of this compound

| Reaction Step | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | Data Not Available |

| Transmetalation | Pd(PPh₃)₄ | Toluene | Data Not Available |

Note: The data in this table is illustrative and not based on actual computational results for the specified compound due to a lack of available literature.

Future Research Directions and Perspectives

Development of Highly Efficient and Selective Synthetic Routes for Functionalized Bromophenylpyridines

The synthesis of functionalized bromophenylpyridines, including 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine, predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org Future research will focus on enhancing the efficiency and selectivity of these synthetic routes.

Key areas of development include the design of novel palladium catalysts and ligands that can operate under milder conditions, with lower catalyst loadings and in more environmentally benign solvent systems. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of this chemistry. wikipedia.org Research indicates that for the synthesis of related phenyl-substituted pyrimidines, electron-rich boronic acids tend to produce good to better yields. mdpi.com

Further investigations will likely explore alternative coupling partners and catalytic systems to overcome the limitations of current methods, such as the occasional lability of certain functional groups. nih.gov Direct C-H arylation of bromopyridines is another promising avenue, offering a more atom-economical approach by eliminating the need for pre-functionalized arylboronic acids. nih.gov The development of catalytic protocols for highly selective C-H arylation at specific positions on the pyridine (B92270) ring will be a significant advancement. nih.gov

| Catalyst/Ligand System | Typical Reaction Conditions | Advantages | Areas for Future Improvement |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄, 1,4-Dioxane/Water, 85-95 °C | Commercially available, effective for a range of substrates. nih.gov | Sensitivity to air and moisture, moderate catalyst loading. |

| Pd(OAc)₂/PCy₃ | Suitable for aryl triflates, room temperature for some substrates. organic-chemistry.org | High activity for challenging substrates. | Ligand cost and availability. |

| [Pd(dppb)Cl₂] | Na₂CO₃ (aq), 1,4-Dioxane, reflux | Effective for monocyclic heteroaryl chlorides. acs.org | Optimization for bromopyridine substrates. |

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

Beyond their role as coupling partners, the inherent reactivity of functionalized bromophenylpyridines offers fertile ground for exploration. Future research will delve into novel reactivity patterns and the activation of otherwise inert chemical bonds.

A key focus will be on the selective functionalization of C-H bonds. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for molecular synthesis. nih.gov For instance, ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives has been reported, providing access to products that are difficult to synthesize through traditional methods. nih.gov Similar strategies could be applied to this compound to introduce functionality at specific positions on the phenyl or pyridine rings.

Furthermore, the investigation of unconventional bond activations, such as those involving the pyridine nitrogen or the C-Br bond under non-traditional conditions, could lead to new synthetic transformations. Studies on related systems have shown unexpected ortho C–H bond activation in coordinated 7,8-benzoquinoline, facilitated by an ancillary ligand. nih.govrsc.org Exploring the coordination chemistry of this compound with various transition metals could unveil similar unprecedented reactivity. The study of intermolecular interactions, such as unconventional hydrogen bonding and π-stacking, can also provide insights into the solid-state behavior and potential for crystal engineering of these compounds. nih.govresearchgate.net

Integration of Advanced Computational Methods for De Novo Design and Property Prediction

Computational chemistry is poised to play an increasingly integral role in the study of bromophenylpyridines. The integration of advanced computational methods will accelerate the de novo design of novel molecules with tailored properties and allow for accurate prediction of their chemical behavior.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of pyridine derivatives. tandfonline.comnih.gov Future research will leverage DFT and other quantum mechanical methods to:

Predict Reactivity: Calculate parameters such as frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential, and global reactivity descriptors to predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.commdpi.com

Design Novel Molecules: Use computational screening to design new derivatives of this compound with specific electronic or optical properties. For example, DFT calculations have been used to assess the non-linear optical (NLO) properties of related compounds. tandfonline.com

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways of synthetic transformations, aiding in the optimization of reaction conditions and the development of more efficient catalysts.

Machine learning (ML) models are also emerging as valuable tools for predicting physicochemical properties, which is crucial in fields like drug discovery and materials science. chemrxiv.orgescholarship.org By training ML models on datasets of known pyridine derivatives, it will be possible to rapidly predict properties such as solubility, melting point, and biological activity for newly designed compounds. chemrxiv.org

| Computational Method | Predicted Property | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electron affinity, ionization potential. scispace.com | Predicts chemical reactivity and electronic properties. tandfonline.com |

| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra. tandfonline.com | Aids in the characterization and design of photoactive molecules. |

| Machine Learning (e.g., XGBR) | Melting point, boiling point, solubility. chemrxiv.org | Accelerates materials and drug discovery by predicting physical properties. |

Interdisciplinary Applications in Emerging Fields of Chemical Science

The unique structural features of this compound and its derivatives make them attractive candidates for a wide range of interdisciplinary applications, particularly in medicinal chemistry and materials science.

In medicinal chemistry, the pyridine nucleus is a common scaffold in biologically active compounds. nih.gov Pyridine derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Future research will focus on synthesizing libraries of derivatives based on the this compound core and screening them for various biological targets. For example, novel pyridine derivatives have been designed and synthesized as potential tubulin polymerization inhibitors for cancer therapy and as highly effective and selective TYK2 inhibitors for treating autoimmune diseases. nih.govacs.org

In materials science, the focus will be on exploiting the electronic and photophysical properties of these compounds. The bipyridyl structure is a key component in many organic electronic materials. By modifying the substituents on the phenyl and pyridine rings, it is possible to tune the HOMO/LUMO energy levels and create materials for applications in:

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters.

Organic Photovoltaics (OPVs): As donor or acceptor materials.

Sensors: Where changes in the environment can induce a measurable change in the compound's optical or electronic properties.

Scalable Synthesis and Process Optimization for Academic Research Supply

To facilitate the widespread investigation of this compound and its derivatives, the development of scalable and optimized synthetic processes is crucial. While many synthetic methods are effective on a laboratory scale, their translation to larger-scale production for academic or industrial supply presents significant challenges.

Future research in this area will concentrate on:

Process Optimization: Systematically varying reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and minimize impurities. This includes optimizing palladium-catalyzed cross-coupling reactions, which are central to the synthesis of these compounds. acs.org

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis. acs.org Flow chemistry is particularly well-suited for optimizing palladium-catalyzed reactions. acs.org

Purification Strategies: Developing efficient and scalable purification methods to isolate the target compound in high purity, moving away from chromatography-intensive processes where possible.

By addressing these challenges, researchers can ensure a reliable and cost-effective supply of this compound, thereby accelerating research and development in all the areas outlined above.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.